2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C16H18ClF3N4O3 and its molecular weight is 406.79. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chlorophenoxy group and a triazole moiety, both of which are known to contribute to various pharmacological effects. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against different biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClN5O3 with a molecular weight of approximately 415.9 g/mol. The structure includes:
- A 4-chlorophenoxy group, which is often associated with herbicidal activity.
- A triazole ring that is linked to various biological activities, particularly in antifungal and anticancer applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . The triazole moiety is particularly noted for its ability to inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest at the S phase in cancer cell lines such as MCF7 and HCT116. For instance, a related compound exhibited an IC50 value of 0.95 nM against HCT116 cells, indicating potent anticancer activity .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells. Studies have reported significant cell death in several cancer cell lines when treated with triazole derivatives .
Antimicrobial Activity
The presence of the triazole ring also suggests potential antimicrobial properties. Triazoles are widely recognized for their antifungal activities against various pathogens. Research indicates that similar compounds can disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis .
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It could interact with various cellular receptors influencing signaling pathways related to cell survival and apoptosis.
Study 1: Anticancer Efficacy
In a recent study assessing the anticancer efficacy of triazole derivatives, a compound structurally similar to our target was evaluated against several cancer cell lines including A549 and NCI-H460. The results indicated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
Study 2: Antifungal Activity
Another study focused on the antifungal properties of similar compounds demonstrated effectiveness against Candida species with minimum inhibitory concentrations (MICs) below 10 µg/mL . This suggests that the triazole structure plays a critical role in enhancing antifungal activity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4O3/c1-15(2,27-11-6-4-10(17)5-7-11)13(25)21-8-9-24-14(26)23(3)12(22-24)16(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWZJBDGUINWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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